molecular formula C10H13N3S B12958356 N-(tert-Butyl)thieno[3,2-d]pyrimidin-4-amine

N-(tert-Butyl)thieno[3,2-d]pyrimidin-4-amine

Cat. No.: B12958356
M. Wt: 207.30 g/mol
InChI Key: CLHRSLGFOKWPSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(tert-Butyl)thieno[3,2-d]pyrimidin-4-amine is a chemical compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno[3,2-d]pyrimidine core with a tert-butyl group attached to the nitrogen atom at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-Butyl)thieno[3,2-d]pyrimidin-4-amine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method involves heating these derivatives with formic acid or triethyl orthoformate . Another approach uses dimethylformamide dimethylacetal (DMF-DMA) in the presence of a primary amine . These reactions lead to the formation of the thienopyrimidine core, which can then be further functionalized to introduce the tert-butyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition .

Chemical Reactions Analysis

Types of Reactions

N-(tert-Butyl)thieno[3,2-d]pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(tert-Butyl)thieno[3,2-d]pyrimidin-4-amine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(tert-Butyl)thieno[3,2-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its ability to inhibit cytochrome bd oxidase makes it a valuable compound for research in tuberculosis treatment .

Properties

Molecular Formula

C10H13N3S

Molecular Weight

207.30 g/mol

IUPAC Name

N-tert-butylthieno[3,2-d]pyrimidin-4-amine

InChI

InChI=1S/C10H13N3S/c1-10(2,3)13-9-8-7(4-5-14-8)11-6-12-9/h4-6H,1-3H3,(H,11,12,13)

InChI Key

CLHRSLGFOKWPSL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC1=NC=NC2=C1SC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.